Superior Reactivity of Meta-Iodo Substituent Over Bromo and Chloro Analogs in Cross-Coupling Reactions
In cross-coupling reactions, aryl iodides like 3-Iodobenzotrifluoride exhibit significantly higher reactivity compared to aryl bromides and chlorides due to their lower C-I bond dissociation energy and superior leaving group ability . This is a class-level inference based on the well-established reactivity order of aryl halides in palladium-catalyzed couplings (ArI > ArBr > ArCl) . This higher reactivity translates to faster reaction times and higher yields under milder conditions, a critical factor in the efficient synthesis of complex pharmaceutical intermediates and functional materials .
| Evidence Dimension | Relative reactivity in cross-coupling reactions |
|---|---|
| Target Compound Data | Aryl iodide (ArI) |
| Comparator Or Baseline | Aryl bromide (ArBr) and Aryl chloride (ArCl) |
| Quantified Difference | ArI > ArBr > ArCl |
| Conditions | Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions |
Why This Matters
For procurement, selecting an iodo-substituted building block ensures faster, higher-yielding syntheses, reducing time and cost in multi-step drug discovery and materials science programs.
